molecular formula C17H24N2O3 B13233345 tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B13233345
M. Wt: 304.4 g/mol
InChI Key: JFASGHUYJPRSEC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a condensation reaction.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction.

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction.

    tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major product would be the substituted pyrrolidine derivative.

Scientific Research Applications

tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The formyl group could form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(1-methyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
  • tert-Butyl 4-(1-ethyl-2-acetyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Uniqueness

tert-Butyl 4-(1-ethyl-2-formyl-1H-pyrrol-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate: is unique due to the presence of the formyl group, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Its specific structure may also confer unique biological activities compared to similar compounds.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-(1-ethyl-2-formylpyrrol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-5-18-11-8-14(15(18)12-20)13-6-9-19(10-7-13)16(21)22-17(2,3)4/h6,8,11-12H,5,7,9-10H2,1-4H3

InChI Key

JFASGHUYJPRSEC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1C=O)C2=CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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